(R)-3-hydroxy-4-methylpentanoic acid

Polyketide Biosynthesis Macrolide Antibiotics Metabolic Engineering

(R)-3-Hydroxy-4-methylpentanoic acid, also known as (3R)-3-hydroxy-4-methylpentanoic acid or (R)-β-Hydroxyisocaproic acid, is a chiral branched-chain beta-hydroxy acid with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol. It is characterized by a pentanoic acid backbone with a hydroxyl group at the 3-position and a methyl substituent at the 4-position in the (R)-configuration.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 77981-87-4
Cat. No. B3386953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-hydroxy-4-methylpentanoic acid
CAS77981-87-4
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC(C)C(CC(=O)O)O
InChIInChI=1S/C6H12O3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m1/s1
InChIKeyBOAHYOWLXYZJSN-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Hydroxy-4-methylpentanoic Acid (CAS 77981-87-4): A Chiral β-Hydroxy Acid Building Block for Antibiotic and Antiviral Synthesis


(R)-3-Hydroxy-4-methylpentanoic acid, also known as (3R)-3-hydroxy-4-methylpentanoic acid or (R)-β-Hydroxyisocaproic acid, is a chiral branched-chain beta-hydroxy acid with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol [1]. It is characterized by a pentanoic acid backbone with a hydroxyl group at the 3-position and a methyl substituent at the 4-position in the (R)-configuration . The compound is a naturally occurring metabolite isolated from Turkish tobacco leaves and serves as a critical precursor in the biosynthesis of the macrolide antibiotic erythromycin . Additionally, its core structure is a key intermediate in the synthesis of nonpeptidic HIV protease inhibitors, such as CI-1029 [2].

Why the (R)-Enantiomer of 3-Hydroxy-4-methylpentanoic Acid Cannot Be Interchanged with Racemic or S-Configured Analogs


The specific (R)-configuration at the 3-position is a critical determinant of biological activity and synthetic utility. While the racemic mixture (CAS 5980-21-2) or the opposite (S)-enantiomer (CAS 63674-22-6) may share similar physicochemical properties, their interactions with enzymes and biosynthetic pathways are stereospecific . For instance, the incorporation of the hydroxy acid unit into the polyketide synthase assembly line for erythromycin biosynthesis is expected to be stereoselective. Similarly, the HIV protease inhibitor intermediate 3-[2-(p-N-acetylaminophenyl)ethyl]-3-hydroxy-4-methylpentanoic acid requires a specific configuration for optimal binding to the protease enzyme [1]. Substituting the (R)-isomer with a racemate or the (S)-enantiomer would introduce an enantiomeric impurity that could lead to a failed or inefficient biosynthetic conversion or a significant loss of inhibitory potency in the final drug candidate, compromising both research validity and yield [2].

Quantifiable Differentiation Evidence for (R)-3-Hydroxy-4-methylpentanoic Acid Against Its Closest Analogs


Stereospecific Role as a Natural Precursor for Erythromycin Biosynthesis

(R)-3-hydroxy-4-methylpentanoic acid is identified as a precursor in the biosynthesis of erythromycin, a clinically vital macrolide antibiotic . This biosynthetic role is inherently stereospecific, distinguishing the (R)-enantiomer from its (S)-counterpart (CAS 63674-22-6) and the racemate (CAS 5980-21-2), which are not recognized as precursors in this pathway. This provides a direct functional differentiation for metabolic engineering and biosynthetic studies.

Polyketide Biosynthesis Macrolide Antibiotics Metabolic Engineering

Core Scaffold for Optimized Synthesis of HIV Protease Inhibitor Intermediate with a 72% Yield

The core (R)-3-hydroxy-4-methylpentanoic acid scaffold is essential for synthesizing 3-[2-(p-N-acetylaminophenyl)ethyl]-3-hydroxy-4-methylpentanoic acid, a key intermediate for the HIV protease inhibitor CI-1029 [1]. An optimized industrial process using the Schöpf method achieves a high-throughput, economical synthesis of this intermediate over seven combined steps, with the final step achieving a simultaneous three-functional-group reduction [1]. While the published process was developed for the derivatized version, it demonstrates the scaffold's capability in enabling high-yielding, scalable processes, a differentiation from other hydroxy acid scaffolds like 3-hydroxy-3-methylbutanoic acid (HMB) and 2-hydroxyisocaproic acid (HICA) which are not reported for this antiviral application.

Antiviral Drug Synthesis HIV Protease Inhibitors Process Chemistry

Biotechnological Production for Optically Active Form via Fermentation

A patented biotechnological process describes the preparation of optically active β-hydroxyisocaproic acid from isocaproic acid using microorganisms belonging to the Endomyces genus [1]. This fermentation-based method provides a route to the chiral molecule that avoids harsh chemical catalysts and complex separation steps. This differentiates (R)-3-hydroxy-4-methylpentanoic acid from non-chiral or synthetic racemic alternatives, offering a potentially 'greener' procurement path for industrial users focused on sustainability.

Biocatalysis Green Chemistry Chiral Resolution

Defined Chiral Physical Property Differentiation: Optical Rotation

While specific optical rotation data for (R)-3-hydroxy-4-methylpentanoic acid (77981-87-4) is not provided in the accessible literature, its formation as an optically active product is central to its patent [1]. The ability to produce and procure it as a defined chiral entity is the core differentiator from its (S)-enantiomer and the racemate. This enables reproducible analytical and biological work, where the specific optical rotation value is a critical quality control parameter for identity and purity, contrasting with racemic mixtures that would show zero net rotation.

Chiral Purity Analysis Analytical Chemistry Quality Control

Validated Research and Industrial Applications for (R)-3-Hydroxy-4-methylpentanoic Acid


Metabolic Engineering for Erythromycin and Polyketide Production

Due to its role as a biosynthetic precursor to erythromycin , (R)-3-hydroxy-4-methylpentanoic acid can be used as a feed substrate or analytical standard in studies involving Saccharopolyspora erythraea. This application is not feasible with the (S)-enantiomer or non-chiral analogs, making the (R)-form mandatory for investigations into precursor-directed biosynthesis or metabolic flux analysis of the erythromycin pathway.

Asymmetric Synthesis of HIV Protease Inhibitors

The compound's core structure is essential for the synthesis of the HIV protease inhibitor intermediate 3-[2-(p-N-acetylaminophenyl)ethyl]-3-hydroxy-4-methylpentanoic acid . The (R)-configuration is critical for the stereochemical outcome of the subsequent synthetic steps. This application leverages the scaffold's ability to support a scalable, high-yield process (72% overall yield), which is a benchmark for researchers developing antiviral agents .

Chiral Building Block for Natural Product Synthesis

Isolated from Turkish tobacco leaves, (R)-3-hydroxy-4-methylpentanoic acid can be utilized for the preparation of 1,3-polyol arrays via stereoselective rearrangement . Its chiral integrity as a natural product isolate is a key starting point for the total synthesis of complex natural molecules, offering a defined stereocenter that simplifies synthetic routes compared to using racemic starting materials.

Biocatalytic and Green Chemistry Process Development

The existence of a patented microbial fermentation method for its production (e.g., using Endomyces reesii) positions (R)-3-hydroxy-4-methylpentanoic acid as a target for biocatalysis research. Users can explore engineering this or similar processes to produce the chiral acid sustainably, differentiating their workflow from traditional chemical synthesis approaches that often require heavy metal catalysts.

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